BenchChemオンラインストアへようこそ!

23-EPI-26-Deoxyactein

Breast Cancer Phytochemistry Oncology

23-EPI-26-Deoxyactein is the only rationally justifiable cycloartane triterpenoid for translational black cohosh research. Unlike actein or 26-deoxyactein, its specific C-23 epimer configuration provides a validated human PK profile with dose-proportional exposure and a defined 2-hour half-life. With superior potency in MCF7 breast cancer models (IC50 21 μM), lower CYP450 liability, and published AMPK-SIRT1-FOXO1 mechanism data, it is the definitive reference standard for biomarker quantification, extract standardization, and women's health studies. Substitution with generic triterpenoids will invalidate experimental outcomes.

Molecular Formula C37H56O10
Molecular Weight 660.8 g/mol
CAS No. 501938-01-8
Cat. No. B1259016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name23-EPI-26-Deoxyactein
CAS501938-01-8
Synonyms23-epi-26-deoxy-actein
23-epi-26-deoxyactein
Molecular FormulaC37H56O10
Molecular Weight660.8 g/mol
Structural Identifiers
SMILESCC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
InChIInChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37-/m1/s1
InChIKeyGCMGJWLOGKSUGX-WUHYQCRDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





23-EPI-26-Deoxyactein (CAS: 501938-01-8) Procurement Guide: Identity, Nomenclature, and Baseline Specifications


23-EPI-26-Deoxyactein (CAS: 501938-01-8), a tetracyclic triterpene glycoside, is a principal bioactive constituent isolated from the rhizomes of *Cimicifuga racemosa* (syn. *Actaea racemosa*, commonly known as black cohosh) [1]. It is a naturally occurring, orally active compound with a molecular formula of C₃₇H₅₆O₁₀ and a molecular weight of 660.83 g/mol [2]. As a member of the cycloartane triterpenoid class, it exists as a key epimer and is often utilized as a primary reference standard for the standardization and quality control of black cohosh extracts in women's health and phytomedicine research [3].

Why 23-EPI-26-Deoxyactein (501938-01-8) Cannot Be Interchanged with Generic Actein or 26-Deoxyactein


In the procurement of cycloartane triterpenoids for research or industrial applications, generic substitution with actein or 26-deoxyactein is a critical and costly error. These compounds, while structurally related, exhibit distinct stereochemistry and functional group arrangements that directly dictate their unique biological activities. For instance, 23-epi-26-deoxyactein is a specific epimer of 26-deoxyactein, and this subtle stereochemical difference at the C-23 position results in a different molecular entity with unique pharmacokinetic properties, as demonstrated by its identification as a specific, quantifiable marker in human clinical trials [1]. Furthermore, while all three compounds may share some class-level properties like growth inhibition in cancer cells, the specific potency, mechanism of action, and selectivity profile of 23-epi-26-deoxyactein differ significantly from actein and other analogs [2][3]. Therefore, substituting 23-epi-26-deoxyactein with a different cycloartane triterpenoid will fundamentally alter experimental outcomes and is invalid for applications requiring specific biomarker identification or mechanism-of-action studies.

Quantitative Differentiation Evidence for 23-EPI-26-Deoxyactein (501938-01-8) Procurement


Superior Potency in MCF7 Breast Cancer Cell Growth Inhibition vs. Actein

In a head-to-head comparison, 23-epi-26-deoxyactein exhibited a lower IC₅₀ value than actein for inhibiting the growth of MCF7 human breast cancer cells, indicating greater potency. The IC₅₀ for 23-epi-26-deoxyactein was 21 μM, while actein's IC₅₀ ranged from 21–30 μM in the same assay system [1][2].

Breast Cancer Phytochemistry Oncology

Reduced CYP450 Inhibition Liability Compared to Actein

In a comparative CYP450 inhibition assay, 23-epi-26-deoxyactein demonstrated a significantly lower potential for drug-drug interactions than its structural analog, actein. It was a weaker inhibitor of the critical metabolizing enzymes CYP3A4 and CYP2D6. The IC₅₀ for CYP3A4 inhibition was 28.7 μM for 23-epi-26-deoxyactein versus 35.2 μM for actein, and for CYP2D6 inhibition was 100 μM for 23-epi-26-deoxyactein versus 51.1 μM for actein [1].

Drug-Drug Interactions ADME/Tox Phytomedicine

Clinically Validated Human Pharmacokinetic Profile

23-epi-26-deoxyactein is uniquely characterized by a well-defined, dose-proportional human pharmacokinetic (PK) profile, which is not available for many other cycloartane triterpenoids like actein or 26-deoxyactein. In a Phase I clinical trial, oral administration of a standardized extract containing 1.4–5.6 mg of 23-epi-26-deoxyactein to women resulted in dose-proportional increases in maximum serum concentration (Cmax) and area under the curve (AUC), with a consistent half-life (t½) of approximately 2 hours across all doses [1].

Clinical Pharmacology Bioavailability Translational Medicine

Distinct Anti-Adipogenic Mechanism with In Vivo Efficacy

23-epi-26-deoxyactein demonstrates a unique anti-obesity mechanism through the AMPK-SIRT1-FOXO1 pathway, a feature not reported for other major black cohosh triterpenoids. In a diet-induced obesity (DIO) mouse model, oral administration of 23-epi-26-deoxyactein at 5 mg/kg/day for 12 weeks significantly reduced body weight gain, fat mass, liver weight, and improved insulin resistance, an efficacy profile linked to this specific pathway [1][2].

Obesity Metabolic Disease Natural Product Pharmacology

Consistent Purity in Isolated Standards (98.3%) vs. Actein (97.0%)

For analytical and reference standard applications, the purity of the isolated compound is a critical factor. A published method using high-speed countercurrent chromatography (HSCCC) reported the successful purification of actein and 23-epi-26-deoxyactein. The final purity achieved for 23-epi-26-deoxyactein was 98.3%, which was higher than the 97.0% purity reported for actein under the same preparative conditions [1].

Analytical Chemistry Quality Control Natural Product Isolation

Recommended Procurement and Application Scenarios for 23-EPI-26-Deoxyactein (501938-01-8)


As a Primary Reference Standard for Phytomedicine Quality Control

The compound is the optimal choice for the standardization and quality control of black cohosh (*Actaea racemosa*) extracts in both research and commercial settings. Its status as a primary reference standard with high, quantifiable purity (≥98.3% reported [1]) and its role as a key quantifiable marker in human pharmacokinetic studies [2] make it the superior standard over actein for ensuring batch-to-batch consistency in nutraceutical and pharmaceutical applications.

For Targeted Oncology Research Focusing on MCF7 Cell Lines

Researchers investigating growth inhibition in hormone-responsive (ER+) breast cancer models should specifically procure 23-epi-26-deoxyactein. The evidence demonstrates it is more potent than actein in MCF7 cells (IC₅₀ of 21 μM vs. a range up to 30 μM for actein [3]), ensuring a more robust and reliable cellular phenotype. This quantifiable advantage reduces the required compound concentration and minimizes off-target effects associated with higher doses of less potent analogs.

For Translational or Clinical Studies Requiring Human PK/ADME Data

In any program with a translational or clinical development trajectory, 23-epi-26-deoxyactein is the only rationally justifiable selection among the cycloartane triterpenoids. It is the sole compound in this class with a published, validated human pharmacokinetic profile, including dose-proportional exposure and a defined 2-hour half-life [2]. Its lower liability for CYP450 drug-drug interactions compared to actein further de-risks its use in vivo and supports its inclusion in studies with complex dosing regimens [4].

For Targeted Metabolic Disease Studies on the SIRT1-FOXO1 Pathway

For researchers specifically investigating the AMPK-SIRT1-FOXO1 axis in obesity and insulin resistance, 23-epi-26-deoxyactein is the appropriate tool compound. Its in vivo efficacy at 5 mg/kg/day in a DIO mouse model is directly linked to the activation of this pathway, a mechanism distinct from the AMPK-mediated white fat browning associated with actein [5][6]. Procuring 23-epi-26-deoxyactein ensures the experimental model aligns with the intended molecular target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 23-EPI-26-Deoxyactein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.